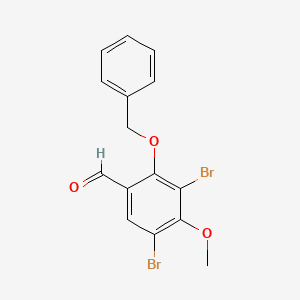
CID 57369844
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-triphosphate, periodate oxidized sodium salt is a derivative of adenosine triphosphate (ATP) where the ribose moiety has been oxidized to form a dialdehyde. This compound is commonly used in biochemical research due to its ability to act as an irreversible antagonist of purinergic receptors, particularly the P2X7 receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of adenosine 5’-triphosphate, periodate oxidized sodium salt typically involves the oxidation of adenosine 5’-triphosphate using periodate. The reaction conditions generally include:
Oxidizing Agent: Sodium periodate (NaIO4)
Solvent: Aqueous solution
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds by cleaving the vicinal diol groups on the ribose moiety of adenosine 5’-triphosphate, resulting in the formation of a dialdehyde .
Industrial Production Methods
While specific industrial production methods for adenosine 5’-triphosphate, periodate oxidized sodium salt are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-triphosphate, periodate oxidized sodium salt primarily undergoes:
Oxidation: The initial preparation involves oxidation of adenosine 5’-triphosphate.
Substitution: The dialdehyde groups can react with various nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Substitution: Nucleophiles such as amines can react with the dialdehyde groups under mild conditions.
Major Products
Oxidation: Adenosine 5’-triphosphate, periodate oxidized sodium salt.
Substitution: Schiff bases or imines formed by reaction with nucleophiles.
Aplicaciones Científicas De Investigación
Adenosine 5’-triphosphate, periodate oxidized sodium salt has several applications in scientific research:
Biochemistry: Used to study the function of purinergic receptors, particularly P2X7.
Cell Biology: Acts as an antagonist to investigate the role of ATP in cellular signaling.
Immunology: Used to modulate immune responses by inhibiting P2X7 receptor activity.
Pharmacology: Helps in the development of drugs targeting purinergic receptors
Mecanismo De Acción
Adenosine 5’-triphosphate, periodate oxidized sodium salt exerts its effects by binding to and irreversibly inhibiting the P2X7 receptor. This receptor is involved in various cellular processes, including inflammation and cell death. By inhibiting this receptor, the compound can modulate immune responses and reduce inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-triphosphate, periodate oxidized, borohydride reduced sodium salt: This compound is similar but has undergone further reduction with borohydride.
Adenosine, periodate oxidized: Another derivative of adenosine with similar oxidized ribose moiety
Uniqueness
Adenosine 5’-triphosphate, periodate oxidized sodium salt is unique due to its specific ability to irreversibly inhibit the P2X7 receptor, making it a valuable tool in research focused on purinergic signaling and immune modulation .
Propiedades
Fórmula molecular |
C10H14N5NaO13P3 |
|---|---|
Peso molecular |
528.16 g/mol |
InChI |
InChI=1S/C10H14N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20); |
Clave InChI |
KOCWSVPHHGJWHA-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


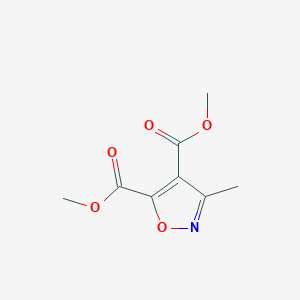
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12339503.png)
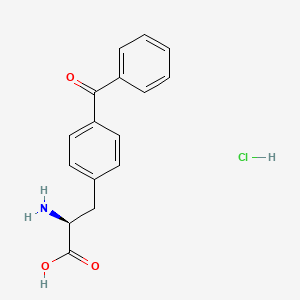
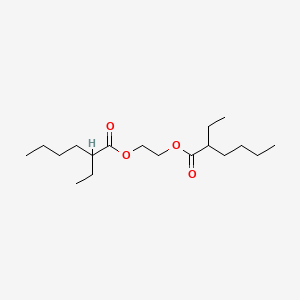
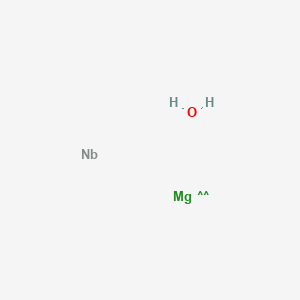

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
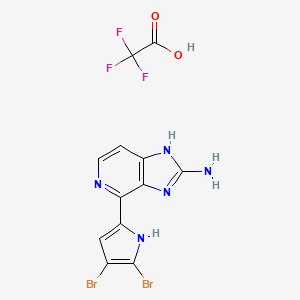

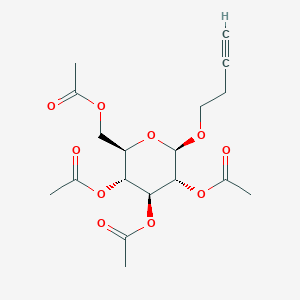
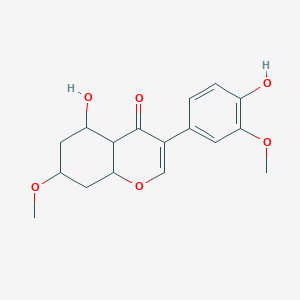
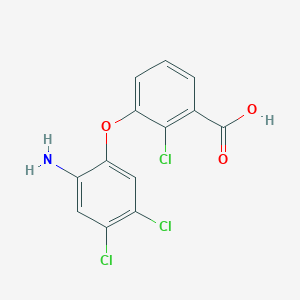
![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)
